Methyl 4-phenylmethoxy-3-(pyrrolidine-3-carbonylamino)benzoate;hydrochloride
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Overview
Description
Methyl 4-phenylmethoxy-3-(pyrrolidine-3-carbonylamino)benzoate;hydrochloride is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its complex structure, which includes a benzoate ester, a pyrrolidine ring, and a phenylmethoxy group. It is often studied for its pharmacological properties and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-phenylmethoxy-3-(pyrrolidine-3-carbonylamino)benzoate;hydrochloride typically involves multiple steps:
Formation of the Benzoate Ester: The initial step involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Introduction of the Phenylmethoxy Group: The ester is then reacted with benzyl chloride in the presence of a base like potassium carbonate to introduce the phenylmethoxy group.
Formation of the Pyrrolidine Amide: The intermediate product is then reacted with pyrrolidine-3-carboxylic acid chloride in the presence of a base such as triethylamine to form the pyrrolidine amide.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to produce the compound at an industrial scale.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group of the benzoate ester, potentially converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Methyl 4-phenylmethoxy-3-(pyrrolidine-3-carbonylamino)benzoate;hydrochloride has several scientific research applications:
Chemistry: Used as a model compound in studies of esterification and amide formation reactions.
Biology: Investigated for its potential effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The exact mechanism of action of Methyl 4-phenylmethoxy-3-(pyrrolidine-3-carbonylamino)benzoate;hydrochloride is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors in the body. The compound may modulate neurotransmitter levels or inhibit specific enzymes, leading to its observed pharmacological effects.
Comparison with Similar Compounds
Methyl 3-(pyrrolidine-3-carbonylamino)benzoate: Lacks the phenylmethoxy group, which may result in different pharmacological properties.
Methyl 4-phenylmethoxybenzoate: Lacks the pyrrolidine amide group, affecting its biological activity.
Methyl 4-phenylmethoxy-3-(methylamino)benzoate: Substitution of the pyrrolidine ring with a methylamino group, leading to different interactions with molecular targets.
Uniqueness: Methyl 4-phenylmethoxy-3-(pyrrolidine-3-carbonylamino)benzoate;hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both the phenylmethoxy and pyrrolidine amide groups may enhance its ability to interact with multiple molecular targets, making it a compound of interest in medicinal chemistry research.
Properties
IUPAC Name |
methyl 4-phenylmethoxy-3-(pyrrolidine-3-carbonylamino)benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4.ClH/c1-25-20(24)15-7-8-18(26-13-14-5-3-2-4-6-14)17(11-15)22-19(23)16-9-10-21-12-16;/h2-8,11,16,21H,9-10,12-13H2,1H3,(H,22,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKQZBNSHUMEMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)NC(=O)C3CCNC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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